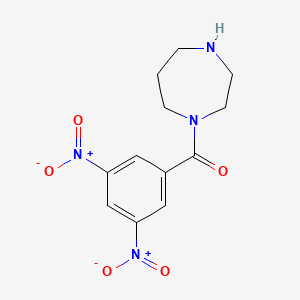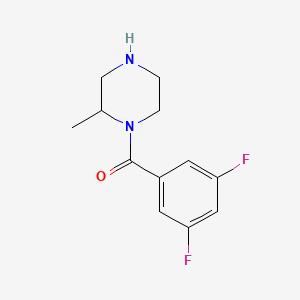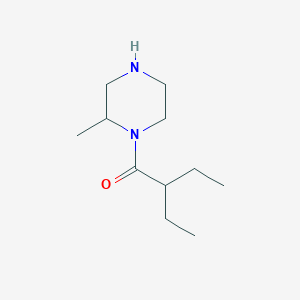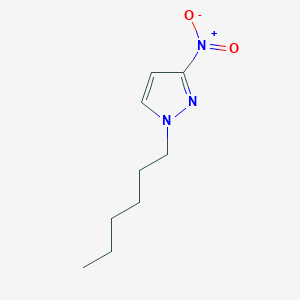
1-(3,5-Dinitrobenzoyl)-1,4-diazepane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,5-Dinitrobenzoyl)-1,4-diazepane is an organic compound that features a diazepane ring substituted with a 3,5-dinitrobenzoyl group
Aplicaciones Científicas De Investigación
1-(3,5-Dinitrobenzoyl)-1,4-diazepane has several applications in scientific research:
Mecanismo De Acción
Safety and Hazards
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,5-Dinitrobenzoyl)-1,4-diazepane typically involves the reaction of 1,4-diazepane with 3,5-dinitrobenzoyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is performed in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the potentially hazardous reagents and by-products.
Análisis De Reacciones Químicas
Types of Reactions
1-(3,5-Dinitrobenzoyl)-1,4-diazepane can undergo various chemical reactions, including:
Nucleophilic substitution: The nitro groups on the benzoyl ring can be displaced by nucleophiles under appropriate conditions.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium hydroxide or potassium carbonate in an organic solvent.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Nucleophilic substitution: Substituted benzoyl derivatives.
Reduction: 1-(3,5-Diaminobenzoyl)-1,4-diazepane.
Oxidation: Various oxidized derivatives depending on the specific conditions used.
Comparación Con Compuestos Similares
Similar Compounds
3,5-Dinitrobenzoic acid: Used in the identification of alcohols and amines.
3,5-Dinitrobenzoyl chloride: A precursor for the synthesis of various 3,5-dinitrobenzoyl derivatives.
3,5-Dinitrobenzoyl-9-amino-9-deoxy-9-epiquinine: Used as a chiral selector in high-performance liquid chromatography.
Uniqueness
1-(3,5-Dinitrobenzoyl)-1,4-diazepane is unique due to its diazepane ring, which imparts distinct chemical properties and reactivity compared to other 3,5-dinitrobenzoyl derivatives. This structural feature allows it to form stable complexes with various biological molecules, making it valuable in biochemical and medicinal research.
Propiedades
IUPAC Name |
1,4-diazepan-1-yl-(3,5-dinitrophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O5/c17-12(14-4-1-2-13-3-5-14)9-6-10(15(18)19)8-11(7-9)16(20)21/h6-8,13H,1-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNMXSIVSKRHCHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)C(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-Bromo-2-{[(2-methylpropyl)amino]methyl}phenol](/img/structure/B6362009.png)


![1-[2-(4-Fluorophenoxy)ethyl]-4-nitro-1H-pyrazole](/img/structure/B6362030.png)
![N,N-Diethyl-4-{[(2-methylpropyl)amino]methyl}aniline dihydrochloride](/img/structure/B6362033.png)
![1-[4-(2-Chlorophenoxy)butyl]-4-nitro-1H-pyrazole](/img/structure/B6362036.png)

![1-{[3,5-Bis(trifluoromethyl)phenyl]methyl}-4-nitro-1H-pyrazole](/img/structure/B6362047.png)

amine hydrochloride](/img/structure/B6362059.png)
![propyl[(pyridin-2-yl)methyl]amine dihydrochloride](/img/structure/B6362063.png)

![3,5-Dibromo-1-[(3,5-difluorophenyl)methyl]-1H-1,2,4-triazole](/img/structure/B6362080.png)
![1-{[3-Chloro-4-(trifluoromethoxy)phenyl]methyl}-2-methylpiperazine](/img/structure/B6362085.png)
